N-Octadecyl-N'-propyl-sulfamide: A Deep Dive into its Mechanism of Action as a Selective PPARα Agonist
N-Octadecyl-N'-propyl-sulfamide: A Deep Dive into its Mechanism of Action as a Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-Octadecyl-N'-propyl-sulfamide, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its molecular interactions, biological effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in metabolic diseases and drug discovery.
Introduction: The Role of PPARα in Metabolic Regulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2] PPARα, in particular, is a key regulator of fatty acid oxidation and is involved in the control of lipid metabolism.[3] The natural ligand for PPARα, oleoylethanolamide (OEA), is a lipid mediator that has been shown to suppress food intake and reduce body weight gain.[1][2][3] N-Octadecyl-N'-propyl-sulfamide, also known as CC7, is a synthetic analog of OEA designed to target and activate PPARα with high potency and selectivity.[1][3][4]
Core Mechanism of Action: Potent and Selective PPARα Agonism
N-Octadecyl-N'-propyl-sulfamide functions as a potent and selective agonist for PPARα.[3][4][5] Its mechanism of action involves direct binding to the ligand-binding domain (LBD) of the PPARα receptor.[3][6] This interaction triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]
The long N-octadecyl chain of the molecule is crucial for its high-affinity binding to the hydrophobic ligand-binding pocket of PPARα, mimicking the interaction of endogenous ligands like OEA.[5]
Biological and Pharmacological Effects
The activation of PPARα by N-Octadecyl-N'-propyl-sulfamide leads to a range of physiological effects primarily related to metabolic regulation.
Appetite Suppression and Weight Management
In vivo studies in rats have demonstrated that N-Octadecyl-N'-propyl-sulfamide administration leads to a reduction in food intake and a decrease in body weight gain.[1][3][4][6] This anorectic effect is a direct consequence of PPARα activation, which is known to play a role in satiety signaling.[3]
Lipid Metabolism
As a PPARα agonist, N-Octadecyl-N'-propyl-sulfamide influences the expression of genes involved in lipid metabolism. Specifically, it has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation.[3][4][6] This leads to a reduction in plasma triglyceride concentrations and a decrease in hepatic fat content.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of N-Octadecyl-N'-propyl-sulfamide.
| Parameter | N-Octadecyl-N'-propyl-sulfamide (CC7) | Oleoylethanolamide (OEA) | Reference |
| EC50 for PPARα Activation | 100 nM | 120 nM | [1][2] |
| In Vivo Efficacy (Dose) | 1 mg/kg and 10 mg/kg (i.p. in rats) | 10 mg/kg (i.p. in rats) | [1] |
Experimental Protocols
The following section details the methodologies employed in key experiments to characterize the mechanism of action of N-Octadecyl-N'-propyl-sulfamide.
In Vitro Assays
-
GST Pull-Down Assay: This assay is used to demonstrate the direct interaction between N-Octadecyl-N'-propyl-sulfamide, PPARα, and its co-activators.
-
The ligand-binding domain of PPARα is expressed as a fusion protein with Glutathione S-transferase (GST).
-
The GST-PPARα fusion protein is incubated with glutathione-sepharose beads.
-
N-Octadecyl-N'-propyl-sulfamide or a vehicle control is added to the mixture.
-
A radiolabeled co-activator protein (e.g., SRC-1) is then added.
-
After incubation and washing, the amount of bound co-activator is quantified by autoradiography, indicating the ligand-dependent interaction.
-
-
Reporter Gene Analysis: This assay measures the transcriptional activity of PPARα in response to ligand binding.
-
Cells (e.g., HpeG2) are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
The transfected cells are treated with N-Octadecyl-N'-propyl-sulfamide or a control.
-
The luciferase activity is measured, which is proportional to the transcriptional activation of PPARα.
-
-
CPT1a mRNA Expression Analysis: This experiment quantifies the effect of N-Octadecyl-N'-propyl-sulfamide on the expression of a PPARα target gene.
-
HpeG2 cells are treated with N-Octadecyl-N'-propyl-sulfamide.
-
Total RNA is extracted from the cells.
-
The expression level of CPT1a mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
To confirm PPARα dependency, the experiment is repeated in cells where PPARα expression has been silenced using specific siRNA.[3][4][6]
-
In Vivo Studies
-
Animal Models: Wistar rats and obese Zucker (fa/fa) rats were used to evaluate the in vivo effects of N-Octadecyl-N'-propyl-sulfamide on food intake, body weight, and plasma triglycerides.[1]
-
Administration: The compound was administered via intraperitoneal (i.p.) injection.[1]
-
Measurements: Daily food intake, body weight, and plasma triglyceride levels were monitored throughout the study period.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating N-Octadecyl-N'-propyl-sulfamide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines | PLOS One [journals.plos.org]
- 5. N-Octadecyl-N'-propyl-sulfamide | Benchchem [benchchem.com]
- 6. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
